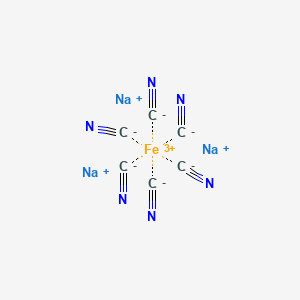
sodium hexacyanoferrate(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hexacyanoferrate(III) is an inorganic compound with the formula Na₃[Fe(CN)₆]. It is a coordination complex consisting of a ferric ion (Fe³⁺) surrounded by six cyanide ligands. This compound is known for its bright red color and is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium hexacyanoferrate(III) can be synthesized through the reaction of sodium cyanide with ferric chloride. The reaction typically occurs in an aqueous medium under controlled temperature conditions. The general reaction is as follows: [ 6NaCN + FeCl₃ → Na₃[Fe(CN)₆] + 3NaCl ]
Industrial Production Methods: Industrial production of sodium hexacyanoferrate(III) often involves the co-precipitation method, where sodium cyanide and ferric chloride are mixed in large reactors. The resulting product is then filtered, washed, and dried to obtain the pure compound .
Types of Reactions:
Oxidation: Sodium hexacyanoferrate(III) can undergo oxidation reactions, where it acts as an oxidizing agent. For example, it can oxidize ascorbic acid to dehydroascorbic acid.
Reduction: It can be reduced to sodium hexacyanoferrate(II) in the presence of reducing agents like sodium tetrahydroborate.
Substitution: The cyanide ligands in sodium hexacyanoferrate(III) can be substituted by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Ascorbic acid in an aqueous medium.
Reduction: Sodium tetrahydroborate in a buffered aqueous solution.
Substitution: Various ligands in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Dehydroascorbic acid.
Reduction: Sodium hexacyanoferrate(II).
Substitution: Complexes with substituted ligands
Wissenschaftliche Forschungsanwendungen
Sodium hexacyanoferrate(III) has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and in electrochemical studies.
Biology: Employed in the study of enzyme kinetics and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antidote for certain types of poisoning.
Industry: Utilized in the production of pigments, electroplating, and as a stabilizer in various chemical processes .
Wirkmechanismus
The mechanism by which sodium hexacyanoferrate(III) exerts its effects is primarily through its ability to act as an oxidizing or reducing agent. The ferric ion (Fe³⁺) in the complex can accept or donate electrons, facilitating various redox reactions. This property makes it useful in applications such as redox titrations and electrochemical sensors. The cyanide ligands also play a role in stabilizing the ferric ion and facilitating ligand exchange reactions .
Vergleich Mit ähnlichen Verbindungen
Potassium hexacyanoferrate(III): Similar in structure but contains potassium ions instead of sodium ions.
Sodium hexacyanoferrate(II): The reduced form of sodium hexacyanoferrate(III), containing ferrous ions (Fe²⁺) instead of ferric ions.
Prussian blue (Ferric ferrocyanide): A complex compound with a similar cyanide coordination but different metal centers.
Uniqueness: Sodium hexacyanoferrate(III) is unique due to its specific redox properties and the stability provided by the sodium ions. This makes it particularly useful in applications requiring precise redox control and stability under various conditions .
Eigenschaften
Molekularformel |
C6FeN6Na3 |
|---|---|
Molekulargewicht |
280.92 g/mol |
IUPAC-Name |
trisodium;iron(3+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.3Na/c6*1-2;;;;/q6*-1;+3;3*+1 |
InChI-Schlüssel |
DCXPBOFGQPCWJY-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11727304.png)
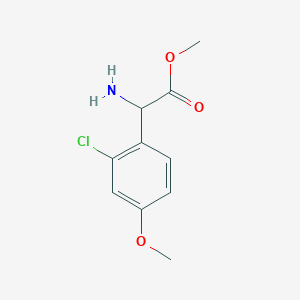
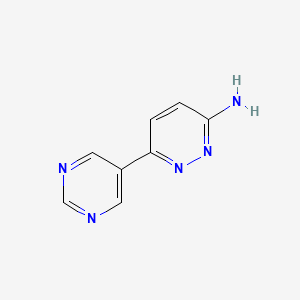
![2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11727327.png)
![1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11727334.png)
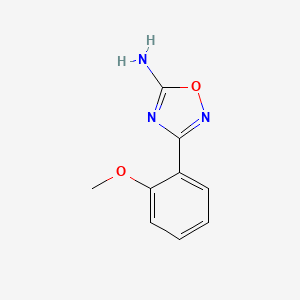
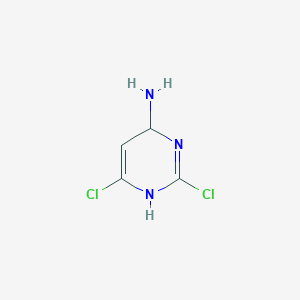
![2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride](/img/structure/B11727351.png)
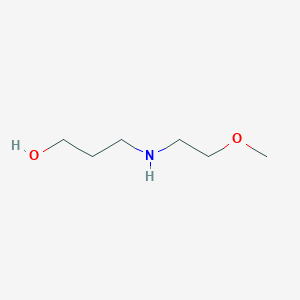
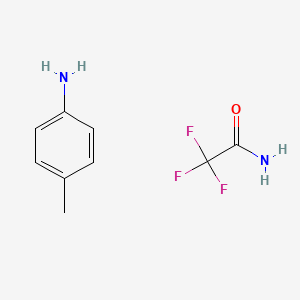

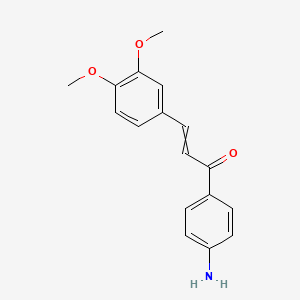
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727374.png)
![Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate](/img/structure/B11727376.png)
